molecular formula C29H34N2O2 B124359 [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-09-9

[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate

Cat. No. B124359
M. Wt: 442.6 g/mol
InChI Key: KYZDOONPMHFTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves its binding to the serotonin 5-HT1A receptor. This results in the activation of downstream signaling pathways, which ultimately leads to the regulation of mood and anxiety.

Biochemical And Physiological Effects

Studies have shown that [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood.

Advantages And Limitations For Lab Experiments

One advantage of using [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, one limitation is that its effects may not translate directly to humans, and further studies are needed to determine its clinical potential.

Future Directions

There are several potential future directions for the study of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate. One direction is the development of new drugs based on its structure that have improved efficacy and fewer side effects. Another direction is the study of its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, more studies are needed to determine its clinical potential and safety in humans.
Conclusion:
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a promising compound for scientific research due to its unique properties and potential application in the development of new antidepressant and anxiolytic drugs. Its specificity for the serotonin 5-HT1A receptor allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, further studies are needed to determine its clinical potential and safety in humans.

Synthesis Methods

The synthesis of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-3-(4-bromophenyl)propan-1-one with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propanoic acid to yield the final product.

Scientific Research Applications

[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.

properties

CAS RN

149848-09-9

Product Name

[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate

InChI

InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3

InChI Key

KYZDOONPMHFTHG-UHFFFAOYSA-N

SMILES

CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate

Origin of Product

United States

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